Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-
Description
Urea, N-[4-[8-(Methylamino)-3-(1-Methylethyl)imidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoromethyl)phenyl]- is a structurally complex urea derivative featuring:
- A urea (-N-C(=O)-N-) backbone, a key functional group in medicinal chemistry for hydrogen bonding and target interaction .
- An imidazo[1,5-a]pyrazine heterocyclic core substituted with a methylamino group at position 8 and an isopropyl group at position 3 .
- A naphthalene moiety linked to the imidazopyrazine core and a 3-(trifluoromethyl)phenyl group attached to the urea’s terminal nitrogen .
Properties
Molecular Formula |
C28H25F3N6O |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
1-[4-[8-(methylamino)-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C28H25F3N6O/c1-16(2)26-36-23(24-25(32-3)33-13-14-37(24)26)21-11-12-22(20-10-5-4-9-19(20)21)35-27(38)34-18-8-6-7-17(15-18)28(29,30)31/h4-16H,1-3H3,(H,32,33)(H2,34,35,38) |
InChI Key |
QLDYIGFJWCULHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2NC)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Urea, N-[4-[8-(methylaMino)-3-(1-methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]- (CAS No. 1414938-22-9) is a complex organic compound characterized by its unique structural features, including a urea moiety linked to aromatic systems. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 518.53 g/mol. The structure includes:
- A naphthalene ring
- An imidazo[1,5-a]pyrazine moiety
- Trifluoromethyl and methylamino substituents
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to urea derivatives. For instance, derivatives containing urea functionalities have been noted for their antiproliferative effects against various cancer cell lines. The compound may exhibit similar properties due to its structural characteristics.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of various urea derivatives against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The most effective compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Urea Derivative A | 2.39 ± 0.10 | A549 |
| Urea Derivative B | 3.90 ± 0.33 | HCT-116 |
| Urea Derivative C | 2.12 ± 0.18 | PC-3 |
The mechanism by which urea derivatives exert their anticancer effects often involves interaction with key proteins involved in cell signaling pathways. For instance, the presence of hydrogen bond donors in the urea structure allows for interactions with targets such as BRAF, a protein kinase involved in cell growth and division .
Enzyme Inhibition
Compounds with similar structural motifs have demonstrated enzyme inhibition capabilities, particularly against cholinesterases, which are important in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can be a promising strategy for therapeutic intervention.
Toxicological Considerations
While exploring the biological activity of such compounds, it is crucial to assess their toxicity profiles. Preliminary studies suggest that modifications to the molecular structure can significantly influence both efficacy and safety profiles .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₈H₂₅F₃N₆O.
- Molecular Weight : 518.53 g/mol.
- Hazard Profile : Moderate toxicity (H302, H315, H319, H335) .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the urea moiety facilitates interactions with biological targets like kinases or enzymes .
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
Core Heterocycle Variations :
- The target compound’s imidazo[1,5-a]pyrazine core is shared with acalabrutinib , but substituents differ significantly. Acalabrutinib’s pyrrolidine and benzamide groups optimize binding to Bruton’s tyrosine kinase (BTK), whereas the target compound’s isopropyl and trifluoromethylphenyl groups may target other kinases or enzymes.
- 1,2,5-Oxadiazole derivatives (e.g., ) replace the imidazopyrazine core, reducing planarity but improving solubility via methoxy groups.
Substituent Effects: Trifluoromethyl (CF₃): Common in the target compound and , CF₃ enhances metabolic stability and electron-withdrawing effects, influencing binding affinity . Isopropyl vs.
Urea Linkage :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s high molecular weight and CF₃ group suggest moderate-to-high lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility.
- pKa : The predicted pKa (~15.93) indicates a weakly basic imidazopyrazine nitrogen, influencing ionization state under physiological conditions.
- Stability: The CF₃ group and urea linkage may confer resistance to enzymatic degradation compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

